YCG-063 (5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole) as a Specific Mitochondrial ROS Inhibitor in Vascular Endothelial Cells
In a high-throughput screening (HTS) assay for inhibitors of reactive oxygen species (ROS) production in live human vascular endothelial cells, YCG-063 (5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole) was identified as a potent inhibitor of mitochondrial ROS production [1]. Critically, this effect was selective: YCG-063 and the known mitochondrial ROS inhibitor mito-tempol completely blocked ROS production, whereas NADPH oxidase inhibitors (VAS2870 and apocynin) had no effect, confirming the specificity of YCG-063's mechanism of action [1]. This establishes YCG-063 as a valuable tool compound for probing mitochondrial ROS pathways.
| Evidence Dimension | Inhibition of ROS production in vascular endothelial cells |
|---|---|
| Target Compound Data | Complete blockade of ROS production (as YCG-063) |
| Comparator Or Baseline | NADPH oxidase inhibitors VAS2870 and apocynin: No effect on ROS production |
| Quantified Difference | Qualitative difference in mechanistic target (mitochondrial vs. NADPH oxidase) |
| Conditions | High-throughput screening using a fluorescence probe and image cytometer in live human vascular endothelial cells stimulated with Alzheimer's brain-derived amylospheroids [1] |
Why This Matters
For research into mitochondrial dysfunction and oxidative stress, YCG-063 offers a distinct, target-specific tool compound, unlike non-specific antioxidants or inhibitors of other ROS sources, enabling precise experimental dissection of mitochondrial pathways.
- [1] Umeda, T., Tomiyama, T., Sakama, N., Tanaka, S., & Mori, H. (2022). Establishment of a novel high-throughput screening method for stimuli that induce ROS production in vascular endothelial cells. Vascular Failure, 6(1), 1-8. DOI: 10.30548/vascfail.6.1_1. View Source
